molecular formula C10H14ClN3 B1317430 1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine dihydrochloride CAS No. 73688-69-4

1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine dihydrochloride

Cat. No.: B1317430
CAS No.: 73688-69-4
M. Wt: 211.69 g/mol
InChI Key: LFTMVTBKCXZUHZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine dihydrochloride involves several steps. The starting materials typically include 1-ethyl-2-methyl-1H-benzoimidazole and appropriate amine derivatives. The reaction conditions often involve the use of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: This compound is utilized in biochemical assays and studies involving enzyme interactions.

    Medicine: Research involving this compound includes studies on its potential therapeutic effects and interactions with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethyl-2-methylbenzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c1-3-13-7(2)12-9-6-8(11)4-5-10(9)13;/h4-6H,3,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTMVTBKCXZUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90994545
Record name 1-Ethyl-2-methyl-1H-benzimidazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90994545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803920
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73688-69-4
Record name 1H-Benzimidazol-5-amine, 1-ethyl-2-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73688-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, dihydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethyl-2-methyl-1H-benzimidazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90994545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-2-methyl-1H-benzimidazol-5-amine dihydrochloride
Source European Chemicals Agency (ECHA)
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